
(E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with an acrylate ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate typically involves the esterification of (E)-3-(2-methoxy-4-methylphenyl)acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of (E)-Methyl 3-(2-hydroxy-4-methylphenyl)acrylate.
Reduction: The acrylate ester can be reduced to the corresponding alcohol, (E)-Methyl 3-(2-methoxy-4-methylphenyl)propanoate.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: (E)-Methyl 3-(2-hydroxy-4-methylphenyl)acrylate
Reduction: (E)-Methyl 3-(2-methoxy-4-methylphenyl)propanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of polymers and resins, where its ester functionality contributes to the material’s properties.
Wirkmechanismus
The mechanism of action of (E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The acrylate ester moiety can undergo hydrolysis to release the active form of the compound, which then exerts its biological effects through various pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has similar structural features but differs in the position of the methoxy and methyl groups.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Another structurally related compound with potential biological activities.
Uniqueness
(E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both methoxy and methyl groups provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
methyl (E)-3-(2-methoxy-4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-9-4-5-10(11(8-9)14-2)6-7-12(13)15-3/h4-8H,1-3H3/b7-6+ |
InChI-Schlüssel |
GLTPFTABPZAJTQ-VOTSOKGWSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)OC)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1)C=CC(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



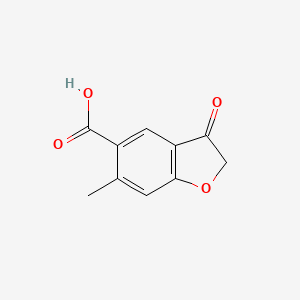

![(S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B12837523.png)
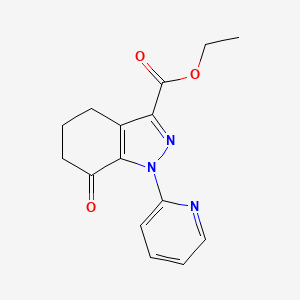
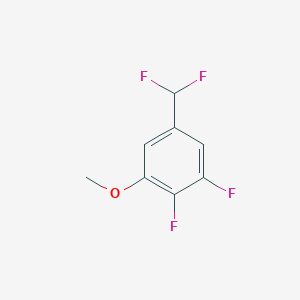

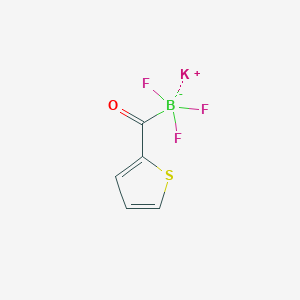

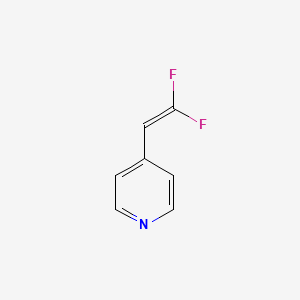

![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)


